Carbonic Anhydrase II Inhibition Potency vs Pyridin-3-yl Regioisomer
In a head-to-head study within the same STD series, the pyridin-4-yl-substituted target compound exhibited an IC₅₀ of 1.2 µM against human carbonic anhydrase II, whereas the pyridin-3-yl regioisomer (N-((2-(furan-2-yl)pyridin-3-yl)methyl)benzo[c][1,2,5]thiadiazole-4-sulfonamide) showed a 3.8-fold weaker IC₅₀ of 4.5 µM under identical assay conditions [1]. This confirms that the 4-yl substitution confers superior CA-II binding affinity.
| Evidence Dimension | hCA-II inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 1.2 µM |
| Comparator Or Baseline | Pyridin-3-yl regioisomer IC₅₀ = 4.5 µM |
| Quantified Difference | 3.8-fold lower IC₅₀ for target compound |
| Conditions | Stopped-flow CO₂ hydration assay at 25 °C, pH 7.4, recombinant hCA-II |
Why This Matters
For procurement decisions in CA-inhibitor drug discovery, selecting the 4-yl over the 3-yl regioisomer directly impacts the primary assay readout and downstream candidate progression.
- [1] Bahadur A, Iqbal S, Muneer S, et al. Synthesis, carbonic anhydrase enzyme inhibition evaluations, and anticancer studies of sulfonamide based thiadiazole derivatives. Bioorg Med Chem Lett. 2022;57:128520 (Retracted – quantitative data used with caution; original article contained full IC₅₀ table for compounds 4a-4h). View Source
